4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid is a synthetic organic compound with the molecular formula C17H13FN2O2. . This compound is characterized by the presence of a quinoline ring substituted with a fluorine atom and a methyl group, as well as an amino group attached to a benzoic acid moiety.
Preparation Methods
The synthesis of 4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions, starting with the appropriate aniline derivative and undergoing cyclization reactions.
Introduction of Fluorine and Methyl Groups: Fluorine and methyl groups are introduced into the quinoline ring through electrophilic substitution reactions.
Attachment of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Formation of the Benzoic Acid Moiety: The benzoic acid moiety is synthesized separately and then coupled with the quinoline derivative through amide bond formation.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard for pharmaceutical testing and quality control.
Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory and anti-cancer properties.
Medicinal Chemistry: Researchers investigate its potential as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anti-cancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid can be compared with other similar compounds, such as:
4-((7-Trifluoromethylquinolin-4-yl)amino)benzoic acid: This compound has a trifluoromethyl group instead of a fluorine atom, which may result in different biological activities and chemical properties.
4-((5-Chloro-8-methylquinolin-4-yl)amino)benzoic acid: The presence of a chlorine atom instead of fluorine can affect the compound’s reactivity and interactions with biological targets.
4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzamide: This compound has an amide group instead of a carboxylic acid group, which can influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methyl groups on the quinoline ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13FN2O2 |
---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
4-[(5-fluoro-8-methylquinolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H13FN2O2/c1-10-2-7-13(18)15-14(8-9-19-16(10)15)20-12-5-3-11(4-6-12)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22) |
InChI Key |
RGQWCSZRTABHBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=CC=N2)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.